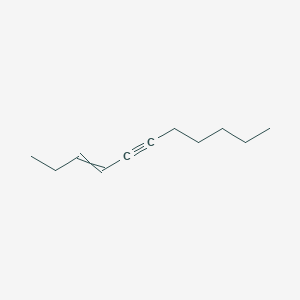

3-Undecen-5-yne, (3E)-

Description

3-Undecen-5-yne, (3E)- is an unsaturated hydrocarbon featuring both a triple bond (alkyne) at position 5 and a double bond (alkene) at position 3 with an (E)-configuration. Its molecular formula is C₁₁H₁₈, and its structure combines conjugated π-systems, which influence its reactivity and physical properties.

Properties

CAS No. |

74744-29-9 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

undec-3-en-5-yne |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8,10H2,1-2H3 |

InChI Key |

RVNPFAOWVMGBBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Undecen-5-yne, (3E)- can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the reaction between 1-hexyne and 1-hexene in the presence of a palladium catalyst can yield 3-Undecen-5-yne, (3E)-. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of 3-Undecen-5-yne, (3E)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Undecen-5-yne, (3E)- undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a reactive site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation.

Substitution: Reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Alkenes, alkanes

Substitution: Various substituted alkenes and alkynes

Scientific Research Applications

3-Undecen-5-yne, (3E)- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Undecen-5-yne, (3E)- involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Undecen-5-yne, (3E)- with structurally related compounds, focusing on molecular features, stereochemistry, and reported applications:

Key Observations:

Stereochemical Impact :

- The (E)-configuration of 3-Undecen-5-yne, (3E)- likely results in lower polarity compared to its (Z)-isomer, affecting solubility and chromatographic behavior .

- In contrast, (3E,7E)-Homofarnesol demonstrates that (E)-stereochemistry is critical for odorant quality in fragrance applications .

Functional Group Influence: The presence of both alkyne and alkene groups in 3-Undecen-5-yne, (3E)- may enhance its reactivity in Diels-Alder or cycloaddition reactions compared to mono-unsaturated analogs like 6-Methyl-(E)-3-undecene . 1,3,5,8-Undecatetraene shows that extended conjugation reduces thermal stability but increases photochemical activity .

Synthetic Challenges :

- Isomerically pure synthesis of compounds like (3E,7E)-Homofarnesol requires precise control of reaction conditions (e.g., Wittig reactions), suggesting similar challenges for isolating 3-Undecen-5-yne, (3E)- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.